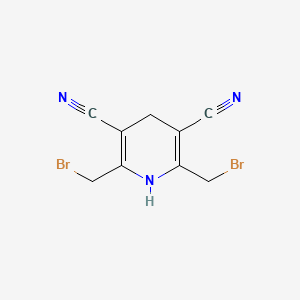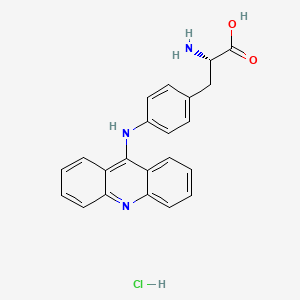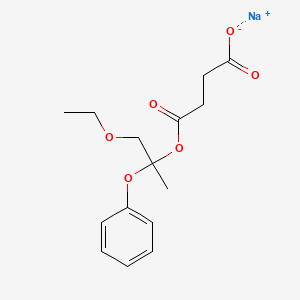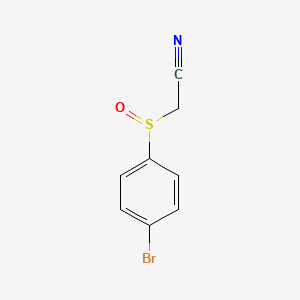![molecular formula C21H28S B14502423 1,3-Di-tert-butyl-5-[(phenylsulfanyl)methyl]benzene CAS No. 62938-09-4](/img/structure/B14502423.png)
1,3-Di-tert-butyl-5-[(phenylsulfanyl)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Di-tert-butyl-5-[(phenylsulfanyl)methyl]benzene is an organic compound with the molecular formula C21H28S It is a derivative of benzene, featuring two tert-butyl groups and a phenylsulfanyl methyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di-tert-butyl-5-[(phenylsulfanyl)methyl]benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The phenylsulfanyl methyl group can be introduced through a nucleophilic substitution reaction using a suitable phenylsulfanyl methyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Di-tert-butyl-5-[(phenylsulfanyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding simpler benzene derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butyl groups influence the reactivity and orientation of the substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Aplicaciones Científicas De Investigación
1,3-Di-tert-butyl-5-[(phenylsulfanyl)methyl]benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which 1,3-Di-tert-butyl-5-[(phenylsulfanyl)methyl]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The tert-butyl groups provide steric hindrance, affecting the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Di-tert-butylbenzene: Lacks the phenylsulfanyl methyl group, making it less reactive in certain chemical reactions.
1,3-Di-tert-butyl-5-[(phenylsulfonyl)methyl]benzene: Contains a sulfonyl group instead of a sulfanyl group, leading to different chemical properties and reactivity.
1,3-Di-tert-butyl-5-methylbenzene: Lacks the phenylsulfanyl group, resulting in different reactivity and applications.
Uniqueness
1,3-Di-tert-butyl-5-[(phenylsulfanyl)methyl]benzene is unique due to the presence of both tert-butyl and phenylsulfanyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research applications and synthetic pathways.
Propiedades
Número CAS |
62938-09-4 |
|---|---|
Fórmula molecular |
C21H28S |
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
1,3-ditert-butyl-5-(phenylsulfanylmethyl)benzene |
InChI |
InChI=1S/C21H28S/c1-20(2,3)17-12-16(13-18(14-17)21(4,5)6)15-22-19-10-8-7-9-11-19/h7-14H,15H2,1-6H3 |
Clave InChI |
ZYOKWFSQEPPWTA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1)CSC2=CC=CC=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(4-Methylpentyl)cyclohexyl]ethanone](/img/structure/B14502373.png)
![1-Propanesulfonic acid, 2,2'-[(octylimino)bis[(1-oxo-3,1-propanediyl)imino]]bis[2-methyl-, disodium salt](/img/structure/B14502377.png)


![6-(Methylsulfanyl)-1,3-diphenyl-1H-pyrimido[5,4-e][1,3,4]thiadiazine](/img/structure/B14502392.png)


![2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethyl 4-aminobenzoate](/img/structure/B14502406.png)
![1-[(Naphthalen-1-yl)amino]-3-(2-phenoxyethoxy)propan-2-ol](/img/structure/B14502413.png)


![6-Decyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14502435.png)

